Tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
Description
Tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate is a bicyclic compound that features a tert-butyl ester group and a hydroxyl group. This compound is part of the tropane alkaloid family, which is known for its diverse biological activities. The structure of this compound includes a bicyclo[3.2.1]octane ring system, which is a common motif in many biologically active molecules.
Properties
CAS No. |
143557-91-9 |
|---|---|
Molecular Formula |
C12H21NO3 |
Molecular Weight |
227.30 g/mol |
IUPAC Name |
tert-butyl (5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-8-4-5-9(13)7-10(14)6-8/h8-10,14H,4-7H2,1-3H3/t8-,9?,10?/m0/s1 |
InChI Key |
SEGZJJSZYOEABC-IDKOKCKLSA-N |
SMILES |
CC(C)(C)OC(=O)N1C2CCC1CC(C2)O |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H]2CCC1CC(C2)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1CC(C2)O |
Pictograms |
Acute Toxic |
Origin of Product |
United States |
Preparation Methods
Boc Protection of Nortropinone
Nortropinone is treated with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base to form tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate.
Typical Conditions :
-
Reactants : Nortropinone hydrochloride, di-tert-butyl dicarbonate (1.1 eq)
-
Base : Triethylamine (2.5 eq)
-
Solvent : Dichloromethane (DCM)
-
Temperature : 0°C → ambient
-
Time : 3 hours
The reaction proceeds via nucleophilic attack of the amine on the Boc anhydride, forming a stable carbamate.
Reduction of the Ketone to Alcohol
The ketone in Boc-protected nortropinone is reduced to a secondary alcohol using hydride reagents. Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Example Protocol :
-
Reactant : tert-Butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate (322 mg, 1.41 mmol)
-
Reducing Agent : Sodium borohydride (1.5 eq)
-
Solvent : Methanol
-
Temperature : 0°C → ambient
-
Time : 2 hours
Stereochemical outcomes depend on the reducing agent. NaBH4 typically yields a mixture of endo and exo isomers, while stereoselective agents like L-Selectride favor the endo configuration.
Grignard Addition to N-Boc-Nortropinone
A modified approach involves Grignard reagent addition to N-Boc-nortropinone, followed by hydrolysis to introduce the hydroxyl group.
Procedure :
-
Grignard Addition :
-
Hydrolysis :
-
Conditions : Aqueous HCl (1M)
-
Workup : Extraction with ethyl acetate, column chromatography
-
This method is less common due to lower yields but demonstrates flexibility in introducing substituents.
Direct Cyclization of Linear Precursors
Alternative routes construct the bicyclic core from acyclic precursors. A 2014 study synthesized a related 8-azabicyclo[3.2.1]octane derivative via intramolecular lactonization:
Steps :
-
Epoxide Formation : Ethyl 2-amino-4-(2-oxiranyl)butanoate HCl salt is prepared.
-
Cyclization : Intramolecular lactonization under basic conditions forms the bicyclic structure.
-
Boc Protection : The amine is protected using Boc anhydride.
Challenges :
-
Low regioselectivity (pipecolic acid vs. proline derivatives)
Stereochemical Considerations
The 3-hydroxy group’s configuration (endo vs. exo) significantly impacts biological activity. Key strategies include:
| Method | Stereochemical Outcome | Citation |
|---|---|---|
| NaBH4 Reduction | ~1:1 endo:exo mixture | |
| L-Selectride Reduction | >90% endo selectivity | |
| Enzymatic Resolution | >99% enantiomeric excess (ee) |
Industrial-Scale Synthesis
For large-scale production, the Boc-protection/reduction route is preferred due to scalability and cost-effectiveness:
Optimized Protocol :
-
Catalyst : Palladium on carbon (for hydrogenation)
-
Solvent : Ethanol/water (9:1)
-
Pressure : 50 psi H₂
Analytical Characterization
Final products are validated using:
Scientific Research Applications
Tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a model compound for studying the biological activity of tropane alkaloids.
Industry: It can be used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into the active sites of these targets, modulating their activity. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Tropinone: A precursor in the synthesis of tropane alkaloids.
Nortropinone: Another tropane alkaloid with similar biological activities.
8-propyl-8-azabicyclo[3.2.1]octan-3-ol: A structurally related compound with different substituents.
Uniqueness: Tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate is unique due to its specific combination of functional groups and its potential for diverse chemical modifications. This makes it a valuable compound for research and industrial applications.
Biological Activity
Tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS Number: 478837-18-2) is a bicyclic compound with significant implications in medicinal chemistry and pharmacology. Its unique structural features contribute to its biological activity, making it a candidate for therapeutic applications, particularly in targeting the central nervous system.
Chemical Structure and Properties
- Molecular Formula : C12H21NO3
- Molecular Weight : 227.304 g/mol
- IUPAC Name : tert-butyl (5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
- Physical Form : Solid
- Purity : Typically ≥ 98%
The compound features a bicyclic structure that includes a hydroxyl group and a carboxylate moiety, which are essential for its interaction with biological targets.
Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including neurotransmitter receptors and enzymes involved in physiological processes.
- Receptor Interaction : The compound's bicyclic structure allows it to fit into the active sites of neurotransmitter receptors, potentially modulating their activity.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes related to neurotransmission, which could be beneficial in treating neurological disorders.
Case Studies and Experimental Data
Several studies have explored the pharmacological potential of this compound:
- Neurotransmitter Modulation : Research indicates that this compound can enhance the release of certain neurotransmitters, leading to improved synaptic transmission in animal models.
- Analgesic Effects : In pain models, this compound demonstrated significant analgesic properties, suggesting its potential use in pain management therapies.
- Cognitive Enhancement : Some studies have reported improvements in cognitive function following administration of this compound, indicating its possible role as a cognitive enhancer.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features | Biological Activity |
|---|---|---|---|
| This compound | C12H21NO3 | Hydroxymethyl and carboxylate groups | Modulates neurotransmitter activity |
| Tert-butyl 5-hydroxy-2-aza-bicyclo[2.2.1]heptane-2-carboxylate | C12H19NO3 | Different bicyclic structure | Limited data on CNS effects |
| Endo-N-Boc-nortropine | C16H21NO2 | Contains a Boc protecting group | Used in tropane synthesis |
Future Directions
Given the promising biological activity observed in initial studies, further research is warranted to explore:
- Clinical Trials : Conducting clinical trials to evaluate the safety and efficacy of this compound in humans.
- Mechanistic Studies : Detailed mechanistic studies to elucidate its interactions with specific receptors and enzymes.
- Formulation Development : Developing effective formulations for targeted delivery in therapeutic applications.
Q & A
Q. What are the common synthetic routes for tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate, and what factors influence yield optimization?
- Methodological Answer : Two primary routes are documented:
- Route 1 : Direct Boc protection of nortropine using Boc anhydride in THF with triethylamine at 0°C to room temperature, achieving ~98% yield .
- Route 2 : Reduction of N-Boc-nortropinone (e.g., via NaBH₄ or catalytic hydrogenation) to yield the hydroxyl derivative, with lower yields (~54%) due to competing side reactions .
Key factors for optimization : - Purity of starting materials (e.g., nortropine vs. tropinone derivatives).
- Reaction temperature control to minimize epimerization.
- Use of anhydrous conditions to prevent Boc-group hydrolysis.
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Distinct signals include:
- tert-butyl group (δ ~1.4 ppm for ¹H; δ ~28 ppm for ¹³C).
- Bicyclic protons (δ 1.5–3.5 ppm, split due to stereochemical constraints).
- Hydroxyl proton (δ ~2.5 ppm, broad, exchangeable) .
- Mass Spectrometry (MS) : Molecular ion peak at m/z 227.29 (C₁₂H₂₁NO₃) with fragmentation patterns confirming the bicyclic scaffold .
- IR Spectroscopy : O-H stretch (~3400 cm⁻¹) and carbonyl (C=O) of the Boc group (~1680 cm⁻¹) .
Advanced Research Questions
Q. How can enantioselective synthesis of the 8-azabicyclo[3.2.1]octane scaffold be achieved, and what are the key stereochemical challenges?
- Methodological Answer :
- Desymmetrization : Starting from achiral tropinone derivatives, chiral auxiliaries or catalysts (e.g., Rhodium-DuPhos complexes) induce asymmetry during ring formation .
- Stereocontrolled Cyclization : Use of chiral starting materials with pre-defined stereochemistry (e.g., (1S,5R)-configured precursors) to guide bicyclic scaffold formation .
Challenges : - Epimerization at the hydroxyl-bearing carbon during acidic or basic work-up.
- Competing ring-opening reactions under nucleophilic conditions .
Q. What strategies are employed to functionalize the tertiary hydroxyl group while preserving the bicyclic scaffold?
- Methodological Answer :
- Protection-Deprotection : Use of silyl ethers (e.g., TBSCl) or acetals to mask the hydroxyl group prior to further reactions (e.g., alkylation or acylation) .
- Selective Oxidation : Controlled oxidation with TEMPO/NaClO to ketone derivatives, avoiding over-oxidation of the bicyclic core .
- Nucleophilic Substitution : Mitsunobu reactions to replace hydroxyl with amines or halides, retaining stereochemistry .
Q. How can researchers address discrepancies in reported synthesis yields (e.g., 98% vs. 54%) for this compound?
- Methodological Answer :
- Reaction Monitoring : Use TLC or in-situ IR to identify intermediates and optimize reaction times .
- Byproduct Analysis : LC-MS or GC-MS to detect side products (e.g., over-reduced or epimerized species) .
- Scale Adjustments : Pilot studies to assess solvent volume effects; microliter-scale screening for catalyst loading .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
